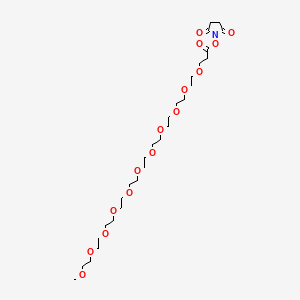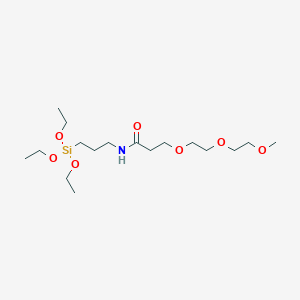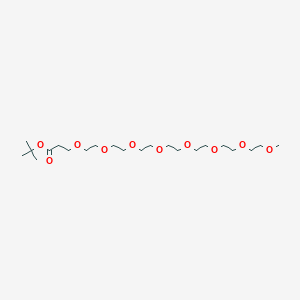![molecular formula C21H28ClN5O3 B1193127 (1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS7469 is a novel highly selective A1 adenosine receptor (A1AR) agonist.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been extensively explored in the synthesis of novel nucleosides. For instance, Hřebabecký et al. (2006) demonstrated the synthesis of conformationally locked carbocyclic nucleosides derived from similar structures, emphasizing the methodological advancements in creating such compounds (Hřebabecký et al., 2006). Additionally, Bisacchi et al. (1991) elaborated on the synthesis of enantiomeric cyclobutyl guanine and adenine nucleoside analogues, showcasing the diverse applications of these compounds in the context of nucleoside synthesis (Bisacchi et al., 1991).
Application in Antiviral Research
A significant area of application for this compound is in antiviral research. Sato and Maruyama (1995) developed a method for synthesizing 3'-fluorocarbocyclic oxetanocin A, which showed a broad spectrum of antiviral activity, highlighting the potential of these compounds in combating viral infections (Sato & Maruyama, 1995).
Metabolic Mapping and Drug Development
The metabolic mapping and drug development potential of similar compounds have been explored. For instance, Fang et al. (2015) conducted metabolic mapping of an A3 adenosine receptor agonist, providing valuable insights into drug metabolism and guiding rational drug design (Fang et al., 2015).
Conformational Studies
The structural and conformational studies of such compounds have been pivotal in understanding their application. Research by Hřebabecký et al. (2006) on novel racemic conformationally locked carbocyclic nucleosides derived from various substituted bicyclo[2.2.1]heptanes provided insights into the molecular structures of these compounds (Hřebabecký et al., 2006).
Exploration in Biochemical Pharmacology
Explorations into the biochemical pharmacology of similar compounds are evident. Emmrich et al. (2010) synthesized a hydrolytically stable, fluorescent-labeled ATP analog, a crucial tool for probing adenylyl cyclases, demonstrating the compound's utility in biochemical studies (Emmrich et al., 2010).
properties
Molecular Formula |
C21H28ClN5O3 |
|---|---|
Molecular Weight |
433.937 |
IUPAC Name |
(1R,2R,3S,4R,5S)-4-[2-Chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C21H28ClN5O3/c22-20-25-18(24-13(10-3-1-4-10)11-5-2-6-11)14-19(26-20)27(9-23-14)15-12-7-21(12,8-28)17(30)16(15)29/h9-13,15-17,28-30H,1-8H2,(H,24,25,26)/t12-,15-,16+,17+,21+/m1/s1 |
InChI Key |
KATPAPFGRPJUHJ-MXKWNSRKSA-N |
SMILES |
O[C@@H]1[C@]2(CO)C[C@]2([H])[C@@H](N3C=NC4=C(NC(C5CCC5)C6CCC6)N=C(Cl)N=C34)[C@@H]1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MRS7469; MRS-7469; MRS 7469 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-[4-(2-Methylpropyl)piperazin-1-yl]-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate](/img/structure/B1193062.png)
![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)
